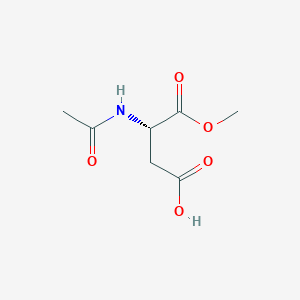

Ac-asp-ome

Descripción

Scope of Academic Research on Ac-Asp-OMe and Related Analogs

Academic research involving this compound and related analogs spans various fields, particularly in organic chemistry, peptide chemistry, and computational chemistry. These compounds serve as valuable tools for studying reaction mechanisms, developing synthetic methodologies, and understanding the impact of chemical modifications on molecular properties.

One area of research focuses on the synthesis and reactivity of amino acid derivatives. For instance, N-acetyl methyl ester derivatives, including those of aspartic acid, have been developed for use in analytical techniques such as gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) for determining the δ13C values of amino acids. acs.orgresearchgate.net This involves derivatizing amino acids to their N-acetyl methyl ester (NACME) forms to improve the accuracy and precision of isotopic analysis. acs.orgresearchgate.net Studies have optimized methylation conditions to achieve high reaction yields for NACME esters. acs.orgresearchgate.net

This compound and its analogs are also investigated in the context of peptide synthesis and the development of peptide-based therapeutics. They can be used as acyl donors or building blocks in the enzymatic synthesis of peptides. Research has explored the use of enzymes like porcine pancreatic lipase (B570770) (PPL) preparations in dipeptide synthesis starting from Nα-blocked-L-amino acid esters, including Z-Asp-OMe (where Z is benzyloxycarbonyl). scielo.br

Furthermore, computational studies utilizing methods like Density Functional Theory (DFT) have been employed to understand the effect of modifications, such as N-methylation, on the properties of amino acid derivatives like Ac-X-OMe (where X represents various amino acids, including Asp). rsc.orglongdom.orgrsc.orgnih.govresearchgate.net These studies investigate how modifications influence solubility, lipophilicity, polarization, dipole moment, and conformational behavior, including the cis/trans amide energy barrier. rsc.orglongdom.orgnih.govresearchgate.net For example, computational analysis has shown that N-methylation of Ac-X-OMe derivatives can lead to increased lipophilicity and aqueous solubility, along with changes in polarizability and dipole moment. rsc.orglongdom.orgnih.govresearchgate.net The calculated ClogP values and Gibbs free solvation energy (ΔGsolv) are parameters used in these studies to assess lipophilicity and aqueous solubility, respectively. rsc.orglongdom.orgrsc.orgnih.govresearchgate.net

Conformational studies using spectroscopic data and theoretical calculations have also been conducted on L-aspartic acid dimethyl ester (AspOMe) and its N-acetylated derivative (AcAspOMe) to evaluate their conformational preferences in different phases. researchgate.net These studies help in understanding the spatial arrangement and flexibility of these molecules.

Analogs of this compound, such as those incorporated into peptides with modified C-termini like fluoromethyl ketones (FMK), have been synthesized and studied for their biological activities, particularly as inhibitors of proteases like caspases. nih.gov For instance, Boc-Asp(OMe)-FMK (where Boc is tert-butoxycarbonyl) has been used in studies investigating apoptosis pathways. nih.gov Other peptidyl FMK analogs containing modified aspartic acid residues have been explored as target-specific tools in pharmacological studies. nih.gov

Research also involves the synthesis of complex molecules utilizing aspartic acid derivatives as key intermediates. For example, N-TFA-L-Asp(Cl)-OMe (where TFA is trifluoroacetyl and Cl is chlorine) has been used as an acyl-donor in the synthesis of aryl-keto α-amino acid derivatives, which are precursors for compounds like L-homophenylalanine derivatives. semanticscholar.org

The study of related N-acetylated amino acids, such as N-acetyl-DL-aspartic acid, has also been conducted to understand their properties and potential roles in biological systems or as reactants in synthetic procedures. nih.govchemicalbook.comchemsrc.com

The diverse applications of this compound and its analogs in chemical synthesis, analytical methods, computational modeling, and the development of biologically active molecules highlight their significance in academic research.

Here is a table summarizing some research findings related to the properties of this compound and its analogs from computational studies:

| Compound Class | Modification | Property | Observed Effect (vs. Native) | Source |

| Ac-X-OMe (X = various AAs) | N-methylation | ClogP | Increased | rsc.orgrsc.orgnih.govresearchgate.net |

| Ac-X-OMe (X = various AAs) | N-methylation | Aqueous Solubility | Increased (more negative ΔGsolv) | rsc.orglongdom.orgnih.govresearchgate.net |

| Ac-X-OMe (X = various AAs) | N-methylation | Polarizability | Increased | rsc.orglongdom.orgnih.govresearchgate.net |

| Ac-X-OMe (X = various AAs) | N-methylation | Dipole Moment | Increased | rsc.orglongdom.orgnih.govresearchgate.net |

| Ac-X-OMe (X = various AAs) | N-methylation | Amide cis/trans EA | Lowered | rsc.orglongdom.orgnih.govresearchgate.net |

| AcAspOMe vs AspOMe | N-acetylation | Conformational Preferences | Evaluated theoretically and experimentally | researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-3-acetamido-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNZNZZVMFPESV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Acetyl Aspartic Acid Methyl Ester and Peptide Conjugates

Chemical Synthesis Approaches

Chemical synthesis provides versatile routes for the formation of peptide bonds and the incorporation of modified amino acids like Ac-Asp-OMe. These methods often involve controlled reactions in solution phase, utilizing various protecting groups and coupling reagents to ensure specificity and yield.

Solution-Phase Peptide Synthesis for this compound-Containing Peptides

Solution-phase peptide synthesis involves the coupling of amino acids or peptide fragments in a homogeneous solution. This approach is adaptable for synthesizing peptides containing modified residues such as this compound. While direct literature detailing the solution-phase synthesis specifically of peptides containing this compound is limited in the provided search results, the principles applied to the synthesis of other protected aspartyl peptides are relevant. For instance, the chemical synthesis of the aspartame (B1666099) precursor, N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe), a protected aspartyl dipeptide analog, is well-documented and involves chemical coupling methods uni.lu. These methods typically require the protection of the α-amino group of the N-terminal residue and the carboxyl group of the C-terminal residue, as well as any reactive side chains. The formation of the peptide bond is then facilitated by coupling reagents. Applying these principles, this compound could be incorporated into a peptide sequence by utilizing its N-acetyl group as a permanent protection for the α-amino group and the methyl ester as protection for the α-carboxyl group, followed by coupling to the amino group of the next amino acid or peptide fragment in solution.

Utilization of Ac-Asp(OtBu)-OH as a Precursor in Peptide Synthesis

N-Acetyl-L-aspartic acid beta-tert-butyl ester (Ac-Asp(OtBu)-OH) serves as a valuable precursor in peptide synthesis, particularly when incorporating an aspartic acid residue with a protected β-carboxyl group. The tert-butyl ester group is commonly used for carboxyl protection in peptide synthesis due to its lability under acidic conditions, allowing for selective deprotection without affecting other protecting groups like the N-acetyl group. caymanchem.com The synthesis of Ac-Asp(OtBu)-OH involves the esterification of the β-carboxyl group of N-acetyl aspartic acid with tert-butanol. Methods for tert-butylation of aspartic acid derivatives have been described, including reactions utilizing isobutene gas in the presence of acid catalysts or the use of reagents like bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297). wikipedia.org Ac-Asp(OtBu)-OH can then be coupled to the amino group of another amino acid or peptide using standard peptide coupling reagents in solution phase synthesis. ontosight.ai This strategy allows for the controlled formation of the peptide bond at the α-carboxyl of the aspartic acid residue, preserving the protected β-carboxyl for later deprotection if required in the final peptide sequence.

Biocatalytic and Enzymatic Synthesis Routes

Enzymatic synthesis, particularly utilizing proteases, offers an attractive alternative to chemical methods for peptide bond formation. These reactions can often be carried out under milder conditions and with higher specificity, potentially reducing the need for extensive protecting group strategies.

Thermolysin-Catalyzed Condensation in this compound Analogs

Thermolysin, a thermostable neutral metalloproteinase, is known to catalyze the formation of peptide bonds, particularly involving amino acids with hydrophobic side chains. nih.gov It has been successfully employed in the synthesis of aspartyl peptides, most notably the precursor to aspartame, Z-Asp-Phe-OMe, from N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) and L-phenylalanine methyl ester (Phe-OMe). uni.lumetabolomicsworkbench.org This enzymatic condensation reaction proceeds through a reverse hydrolysis mechanism, where thermolysin facilitates the joining of a protected aspartic acid derivative (the carboxyl component) with an amino acid ester (the amino component). While direct examples of thermolysin catalyzing the synthesis of this compound from N-acetyl aspartic acid and methanol (B129727) were not explicitly found, the enzyme's ability to catalyze the formation of aspartyl-containing peptides from N-protected aspartic acid and amino acid esters suggests its potential applicability to this compound analogs. The specificity of thermolysin for hydrophobic amino acids at the scissile bond's amino-side (P1' position) is a key factor in its use for synthesizing peptides like Z-Asp-Phe-OMe, where phenylalanine is at the P1' position. nih.gov The reaction equilibrium in enzymatic synthesis can be shifted towards synthesis by using high substrate concentrations or by precipitating the product from the reaction mixture. uni.lu

Optimization of Enzymatic Reaction Parameters for this compound Synthesis

Optimizing reaction parameters is crucial for achieving high yields and efficiency in enzymatic synthesis. Studies on the thermolysin-catalyzed synthesis of aspartame precursor have investigated various factors influencing the reaction, including substrate concentrations, enzyme concentration, pH, temperature, and the presence of organic solvents.

| Parameter | Effect on Thermolysin-Catalyzed Peptide Synthesis (General Findings) |

| Substrate Concentration | High concentrations can shift equilibrium towards synthesis. uni.lu |

| Enzyme Concentration | Higher concentrations can increase reaction rate. |

| pH | Optimal pH range exists for enzyme activity. |

| Temperature | Affects enzyme activity and stability; optimal range exists. |

| Organic Solvents | Can shift equilibrium towards synthesis; may affect enzyme stability and activity. |

| Salt Hydrates | Can be used in solvent-free systems to facilitate synthesis. |

Research has shown that the type and concentration of organic solvent significantly impact the yield and rate of thermolysin-catalyzed reactions. For instance, using biphasic systems or specific organic solvents like tert-amyl alcohol or ethyl acetate has been explored to favor peptide bond formation. Optimization studies often involve evaluating these parameters to determine the most favorable conditions for a specific peptide synthesis.

Investigation of Enzyme Contaminants in Biocatalytic Processes Involving this compound

The purity of the enzyme catalyst is a critical factor in biocatalytic peptide synthesis. Contaminant proteases or other enzymes present in the thermolysin preparation could lead to unwanted side reactions, such as hydrolysis of the product or substrates, or the formation of incorrect peptide bonds. While specific studies on enzyme contaminants in the thermolysin-catalyzed synthesis of this compound were not found, the general importance of enzyme purity in biocatalytic processes is well-recognized. The presence of contaminating enzymatic activities can reduce the yield and purity of the desired peptide product, necessitating additional purification steps. Therefore, using highly purified thermolysin is essential for maximizing the efficiency and specificity of the synthesis of this compound-containing peptides. The inherent specificity of thermolysin for certain peptide bonds helps minimize unwanted side reactions, but the presence of contaminants could compromise this specificity.

Derivatization Protocols for Analytical Applications

N-Acetyl Methyl Ester (NACME) Derivatization of Amino Acids

N-Acetyl methyl ester (NACME) derivatization is a technique primarily used to prepare amino acids for analysis by gas chromatography, particularly in conjunction with techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) for determining stable isotope values acs.orgnih.govucdavis.edunih.gov. This method involves both methylation of the carboxyl groups and acetylation of the amine group of the amino acids acs.orgucdavis.eduucdavis.edu.

A general protocol for NACME derivatization of amino acids involves two main steps: methylation followed by acetylation acs.orgucdavis.edu.

Methylation: Amino acid samples are typically heated in an acidified methanol solution. Optimized conditions for methylation have been reported, such as heating in 1.85 M acidified methanol (prepared by adding acetyl chloride to anhydrous methanol) at 70 °C for 1 hour acs.orgnih.gov. Another protocol uses 1.85 M acidified methanol and heats the solution at 100 °C for 1 hour ucdavis.edu. After heating, the methanol is evaporated under a stream of nitrogen acs.orgucdavis.edu. Dichloromethane is often added and evaporated to help remove excess methanol and water acs.orgucdavis.edu.

Acetylation: The methylated amino acids are then acetylated. A common acetylation mixture consists of acetic anhydride (B1165640), triethylamine, and acetone (B3395972) in a specific ratio (e.g., 1:2:5, v/v/v) acs.orgucdavis.edu. The reaction is typically carried out by adding this mixture to the dried methylated amino acids and heating, for example, at 60 °C for 10 minutes acs.orgucdavis.edu. After acetylation, the reagents are evaporated under nitrogen acs.orgucdavis.edu.

Following derivatization, the N-acetyl methyl ester derivatives are typically dissolved in a suitable solvent, such as ethyl acetate, for GC analysis ucdavis.edu. The stability of NACME derivatives has been assessed, showing they can be stable when stored at low temperatures acs.orgucdavis.edu.

Research findings indicate that NACME derivatization provides good reaction yields and chromatographic resolution for a range of amino acids acs.orgresearchgate.net. It has been found to be a preferred derivatization method for carbon isotope analysis due to the high analyte-to-derivative carbon ratio, which results in lower analytical errors nih.gov. For instance, errors for amino acid δ13C value determinations using NACME derivatives ranged from ±0.6 per mil for phenylalanine, leucine, and isoleucine to ±1.1 per mil for serine and glycine (B1666218) nih.gov.

While the outline specifically mentions "N-Acetyl Methyl Ester (NACME) Derivatization of Amino Acids" and NACME typically refers to N-acetyl cysteine methyl ester, the described derivatization protocol using acidified methanol and acetylation with acetic anhydride is a general method for preparing N-acetyl amino acid methyl esters from various amino acids, including aspartic acid acs.orgnih.govucdavis.edu. Therefore, this protocol is relevant to the analytical application of preparing a derivative like this compound for analysis.

| Step | Reagents / Conditions | Purpose |

| Methylation | Amino acid + Acidified methanol (e.g., MeOH/acetyl chloride), Heat (e.g., 70 °C or 100 °C), 1 hour | Esterify carboxyl groups |

| Evaporation | Nitrogen stream | Remove methanol |

| Drying | Add and evaporate DCM | Remove excess reagents/water |

| Acetylation | Acetic anhydride, Triethylamine, Acetone (1:2:5 v/v/v), Heat (e.g., 60 °C), 10 minutes | Acetylate amine group |

| Evaporation | Nitrogen stream | Remove reagents |

| Dissolving | Suitable solvent (e.g., ethyl acetate) | Prepare for analysis |

Table 1: Generalized N-Acetyl Methyl Ester (NACME) Derivatization Protocol for Amino Acids

Conformational Landscape and Stereochemical Investigations of N Acetyl Aspartic Acid Methyl Ester

Experimental Spectroscopic Elucidation of Conformational Preferences

Experimental spectroscopy provides direct insights into the structural characteristics and populations of different conformers present in a sample. Techniques such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools for this purpose.

Infrared Spectroscopy for Conformer Population Analysis

Infrared (IR) spectroscopy is a powerful technique for probing the vibrational modes of molecules, which are sensitive to their conformation. Different conformers of a molecule will exhibit distinct IR absorption bands. By analyzing the intensity of these bands, it is possible to estimate the relative populations of the various conformers present in a sample under specific conditions, such as in different solvents or temperatures. While detailed IR spectroscopic studies focused exclusively on the conformer population analysis of Ac-asp-ome were not the primary subject of the provided sources, IR spectroscopy has been used in broader studies involving amino acid derivatives and their interactions, demonstrating its relevance in characterizing molecular structures and interactions researchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure and stereochemistry of organic molecules in solution. Analysis of chemical shifts and coupling constants provides detailed information about the local electronic environment and the dihedral angles between coupled nuclei, offering insights into molecular conformation and flexibility. NMR spectroscopy has been applied in studies involving N-acetyl-aspartic acid methyl ester as a reactant or as part of larger peptide sequences, highlighting its utility in confirming molecular structures and analyzing specific proton and carbon environments googleapis.commdpi.comgoogle.comresearchgate.net.

Three-bond proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angles between the coupled protons, as described by the Karplus equation. By measuring ³JHH values in different solvents, which can influence conformational equilibria through solvation effects, researchers can gain insights into the preferred orientations of flexible bonds and the distribution of conformers. While specific ³JHH data for the conformational analysis of this compound were not detailed in the provided search results, the analysis of coupling constants is a standard NMR technique for studying the conformational flexibility of molecules containing rotatable bonds, such as those found in amino acid derivatives. NMR spectroscopy, including the analysis of proton signals, has been used in studies involving this compound or related compounds googleapis.comgoogle.comresearchgate.net.

NMR spectroscopy allows for the characterization of rotational isomerism around single bonds. Different rotational isomers (rotamers) can interconvert, and their populations and exchange rates can be studied using techniques like variable-temperature NMR. For a molecule like this compound, which contains several rotatable bonds, including those in the acetyl group, the aspartic acid backbone, and the methyl ester, NMR can provide information about the preferred orientations of these groups and the dynamics of interconversion between different rotamers. Although detailed studies specifically on the rotational isomerism of this compound were not the focus of the provided sources, NMR has been used to analyze the structural features of compounds synthesized using N-acetyl-aspartic acid methyl ester and to study the behavior of related amino acid derivatives in solution googleapis.comgoogle.comresearchgate.netnbuv.gov.ua.

Advanced Computational Approaches for Conformational Analysis

Computational chemistry methods complement experimental techniques by providing theoretical insights into the potential energy surface of a molecule and predicting the relative stabilities of different conformers.

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used ab initio computational methods for studying molecular electronic structure and predicting molecular properties, including the energies and geometries of different conformers. By systematically exploring the potential energy surface, these methods can identify stable conformers and calculate their relative energies, providing a theoretical basis for understanding observed conformational preferences. DFT calculations have been employed in studies involving related molecules or interactions with amino acid derivatives, demonstrating their applicability in investigating the energetics and structures of organic compounds researchgate.netresearchgate.net. While specific DFT or HF calculations focused solely on mapping the complete conformational landscape of this compound were not detailed in the provided search results, these methods are standard tools in conformational analysis and would be applicable to a molecule of this size and complexity.

Theoretical Determination of Conformers in Isolated Phase and Solution Models (e.g., IEF-PCM)

The conformers of this compound have been theoretically determined in both the isolated phase and in solution using computational methods. researchgate.netrsc.orgusp.br The Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) is commonly employed to account for solvent effects in these calculations. researchgate.netrsc.orgnih.govusp.bracs.orgbeilstein-journals.orgresearchgate.net This model treats the solvent as a continuous dielectric medium polarized by the solute molecule, providing an approximation of the solvent's influence on the molecular structure and relative energies of conformers. Studies on this compound and similar N-acetylated amino acid methyl esters have utilized the IEF-PCM model to evaluate conformational preferences in various solvents. researchgate.netrsc.orgnih.govusp.brbeilstein-journals.orgresearchgate.net

Basis Set and Functional Selection in this compound Modeling (e.g., ωB97X-D/aug-cc-pVTZ)

High-level quantum chemical calculations are essential for accurately describing the conformational behavior of molecules. For this compound, density functional theory (DFT) methods have been widely applied. researchgate.netrsc.orgnih.govusp.bracs.orgbeilstein-journals.org The ωB97X-D functional, which includes empirical atom-atom dispersion corrections, is a suitable choice for describing non-covalent interactions like hydrogen bonding that are relevant to conformational stability. rsc.org The aug-cc-pVTZ basis set is a commonly used augmented triple-zeta basis set that provides a good balance of accuracy and computational cost for such studies. researchgate.netrsc.orgnih.govusp.bracs.orgbeilstein-journals.org This level of theory, ωB97X-D/aug-cc-pVTZ, has been used to determine the conformers and their relative energies for this compound in both the isolated phase and with the IEF-PCM solvation model. researchgate.netrsc.orgnih.govusp.brbeilstein-journals.org Other levels of theory, such as B3LYP and MP2, with various basis sets have also been explored in conformational studies of related amino acid derivatives. rsc.orgusp.br

Analysis of Stereoelectronic Interactions Driving Conformer Stability

Role of Intramolecular Hydrogen Bonding in Stabilization

Intramolecular hydrogen bonds, formed between a hydrogen atom covalently bonded to an electronegative atom (such as oxygen or nitrogen) and another electronegative atom within the same molecule, can significantly influence conformational preferences by creating stabilizing cyclic structures. acs.orguni.lu While often considered a primary factor in the conformational stability of amino acids, studies on this compound and similar derivatives suggest that intramolecular hydrogen bonding plays a secondary role compared to steric and hyperconjugative effects. researchgate.netrsc.orgnih.govusp.brbeilstein-journals.orgresearchgate.netresearchgate.net Methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis are used to characterize and confirm the presence and strength of intramolecular hydrogen bonds. researchgate.netrsc.orgnih.govusp.brbeilstein-journals.orgresearchgate.net

Influence of Solvent Polarity and Dipole Moment on Conformational Populations

The surrounding solvent environment can significantly impact the conformational equilibrium of a molecule. Solvent effects arise from interactions between the solute and solvent molecules, including electrostatic interactions, hydrogen bonding, and van der Waals forces. For polar molecules like this compound, the polarity and dipole moment of the solvent play a crucial role in influencing the relative populations of different conformers. acs.org

Studies using continuum solvation models like IEF-PCM have shown that the relative energies and populations of this compound conformers can change when solvent effects are considered. researchgate.netrsc.orgnih.govusp.brbeilstein-journals.orgresearchgate.netresearchgate.net Conformers with higher dipole moments are generally more stabilized in more polar solvents due to favorable electrostatic interactions. researchgate.netnih.govrsc.orgnih.gov Experimental techniques such as NMR spectroscopy and IR spectroscopy in different solvents can provide quantitative data on conformer populations, which can then be compared with theoretical predictions to validate the computational models and understand the solvent's influence. researchgate.netrsc.orgusp.br The conformational equilibrium of N-acetylated amino acid derivatives has been shown to be sensitive to solvent variations, with changes in conformer populations observed when moving from less polar to more polar solvents. nih.govbeilstein-journals.orgresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| N-Acetyl Aspartic Acid Methyl Ester | 538799 |

Data Tables

Based on theoretical calculations at the ωB97X-D/aug-cc-pVTZ level, the relative energies and populations of AcAspOMe conformers in the isolated phase and considering solvent effects (IEF-PCM) have been determined. The most stable conformer in the isolated phase is typically a trans conformer. researchgate.net Solvent effects can alter the relative stability and populations of conformers, favoring those with higher dipole moments in more polar environments. researchgate.net

| Conformer | Relative Energy (Isolated Phase, kcal/mol) researchgate.net | Relative Energy (IEF-PCM, e.g., in polar solvent, kcal/mol) researchgate.net | Population (Isolated Phase, %) researchgate.net | Population (IEF-PCM, e.g., in polar solvent, %) researchgate.net |

| trans-Ia | 0.00 | Varied by Solvent | ~100 | Varied by Solvent |

| trans-IIIb | 3.23 | Varied by Solvent | Negligible | Varied by Solvent |

| trans-Vc | - | Varied by Solvent | - | Varied by Solvent |

| Other | > 3.23 | Varied by Solvent | Negligible | Varied by Solvent |

Note: Specific numerical values for relative energies and populations in solution are solvent-dependent and vary between studies and conformers. The table above illustrates the type of data obtained from such studies, with example values from cited sources where available for the isolated phase.

Computational Assessment of Amide Bond Cis/Trans Energy Barriers

Computational chemistry plays a crucial role in understanding the conformational preferences and energy barriers associated with amide bond rotation in molecules like N-Acetyl Aspartic Acid Methyl Ester (this compound). The amide bond possesses partial double bond character due to resonance, which restricts free rotation and leads to the existence of cis and trans isomers. The energy barrier to interconversion between these isomers is a key factor influencing molecular flexibility and biological activity fcien.edu.uymdpi.com.

Studies employing Density Functional Theory (DFT) calculations have been utilized to evaluate the structural parameters and energy barriers for different amides, including amino acid derivatives researchgate.netresearchgate.net. These computational approaches aim to predict activation barriers based on molecular descriptors researchgate.net. The rotational barrier of the amide C-N bond in amides typically ranges from 15 to 23 kcal/mol in the gas phase and in solutions, a phenomenon attributed to the partial double bond character arising from the resonance model fcien.edu.uy.

For N-acetylated amino acid methyl esters (Ac-X-OMe), computational studies have investigated the cis/trans amide energy barriers. One study focusing on a series of Ac-X-OMe compounds, where X represents various amino acids including Asp, utilized DFT calculations to assess the effect of N-methylation on solubility and conformation researchgate.netnih.gov. While this study primarily focused on N-methylated analogues, it also provided insights into the properties of the non-N-methylated Ac-X-OMe compounds, including this compound.

The calculated amide cis/trans activation energies (EA) for the N-methylated amino acid derivatives were found to be lower than those of the native (non-N-methylated) species researchgate.netnih.gov. This suggests that for this compound, the amide bond rotation barrier is relatively higher compared to its N-methylated counterpart. The study indicated that N-methylation leads to a lowering of the cis/trans amide energy barrier researchgate.netnih.gov.

The origin of rotational barriers in amides is often explained by the resonance stabilization of the planar ground state, which is lost during rotation ut.ee. Quantum chemical calculations on simple amides like formamide (B127407) have explored the electronic population changes during rotation, noting that the electron population at the nitrogen atom is highest in the planar ground state ut.ee.

Computational methods, such as ab initio calculations with continuum solvation models like CPCM, have been used to study rotational barriers and cis/trans populations of amides in solution fcien.edu.uy. These methods aim to appropriately describe the cis-trans isomerization of peptide bonds in different solvent environments fcien.edu.uy.

While specific quantitative data solely focused on the cis/trans amide bond energy barrier for this compound in isolation within the provided search results is limited, the broader context of computational studies on N-acetylated amino acid methyl esters and amides in general provides valuable insights. The research indicates that computational methods are effective in determining these barriers and that factors like N-methylation can significantly influence them researchgate.netnih.gov.

Further detailed computational assessments specifically on the amide bond cis/trans energy barriers of this compound would involve calculating the energy difference between the planar ground state (trans or cis) and the transition state for rotation around the amide C-N bond. These calculations typically involve optimizing the geometry of the molecule in its ground and transition states using various levels of theory and basis sets, potentially including solvent effects through continuum models fcien.edu.uyusc.edu.

Based on the available information, a general understanding of amide bond rotation barriers in similar compounds can be inferred, highlighting the significance of computational approaches in characterizing these important conformational properties.

Enzymatic Reactivity and Molecular Interactions of N Acetyl Aspartic Acid Methyl Ester Derivatives

Ac-Asp-OMe as a Substrate for Proteolytic Enzymes

The incorporation of this compound into peptide sequences provides a valuable tool for researchers to investigate the activity and specificity of proteases that recognize aspartic acid residues.

Biochemical assays are laboratory procedures used to measure the rate of enzymatic reactions and are crucial for studying enzyme kinetics. thermofisher.com this compound derivatives are frequently employed in these assays to determine the activity of specific enzymes. researchgate.net The core principle involves designing a peptide substrate that, when cleaved by the enzyme, releases a detectable molecule, such as a chromophore or a fluorophore. nih.govnih.gov The rate of the release of this molecule is directly proportional to the enzyme's activity. lsuhsc.edu

These assays are vital for:

Determining Enzyme Concentration: Measuring the amount of active enzyme present in a sample. researchgate.net

Studying Enzyme Kinetics: Understanding the chemical reactions catalyzed by enzymes, including determining key parameters like the Michaelis constant (Km) and maximum velocity (Vmax). nih.govresearchgate.net

Screening for Inhibitors: Identifying compounds that can modulate enzyme activity.

The use of these substrates allows for continuous monitoring of the reaction in real-time, providing precise data on the initial rate of the reaction, which is essential for accurate kinetic analysis. lsuhsc.edu

Caspases are a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation. researchgate.netnih.gov A defining characteristic of caspases is their stringent requirement for an aspartic acid residue in the P1 position of their substrates, the position immediately preceding the cleavage site. researchgate.netnih.govimmunoway.com By synthesizing various peptide sequences containing this compound and testing them with different caspases, researchers can map the specific preferences of each enzyme.

This profiling has revealed that while all caspases prefer Asp at the P1 position, their specificity varies at other positions (P2, P3, P4). nih.govnih.gov For instance, executioner caspases like caspase-3 and caspase-7 often recognize the sequence Asp-Glu-Val-Asp (DEVD). nih.govresearchgate.net This detailed understanding of substrate specificity is crucial for designing selective substrates and inhibitors for individual caspase family members. nih.gov

To facilitate the study of caspase activity, synthetic peptide substrates have been developed by attaching a reporter group to the C-terminus of a caspase-specific peptide sequence. This compound forms the core of the P1 residue in these constructs.

Two widely used examples are:

Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide): This is a colorimetric substrate. nih.gov When cleaved by an active caspase-3 or caspase-7 between the aspartate and the p-nitroanilide (pNA), the free pNA is released. researchgate.netresearchgate.net This pNA molecule has a distinct yellow color and absorbs light at a wavelength of 405 nm, allowing for easy spectrophotometric detection. nih.govcaymanchem.com

Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin): This is a fluorogenic substrate. Cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, which can be detected with a fluorometer. nih.gov This method is generally more sensitive than colorimetric assays.

These substrates are indispensable tools for monitoring caspase activity in cell cultures and for the high-throughput screening of potential caspase inhibitors and activators. nih.govresearchgate.netnih.gov

| Substrate | Full Name | Target Enzyme(s) | Detection Method | Reporter Group |

|---|---|---|---|---|

| Ac-DEVD-pNA | Acetyl-Asp-Glu-Val-Asp-p-nitroanilide | Caspase-3, Caspase-7 | Colorimetric (405 nm) | p-nitroanilide (pNA) |

| Ac-DEVD-AMC | Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin | Caspase-3, Caspase-7 | Fluorometric | 7-amino-4-methylcoumarin (AMC) |

The active site of a protease is composed of several subsites (S1, S2, S3, S4, etc.) that accommodate the corresponding amino acid residues (P1, P2, P3, P4, etc.) of the substrate. The interactions between these subsites and substrate residues are the basis of enzyme specificity. nih.gov For caspases, the S1 subsite forms a deep, positively charged pocket that specifically recognizes the negatively charged side chain of the P1 aspartate residue. nih.gov

The P4 residue is also a key determinant of specificity, and the S4 subsite of different caspases shows adaptability to bind diverse residues. nih.gov While caspase-3 frequently cleaves cellular proteins with a P4 Asp residue, its S4 pocket can also accommodate hydrophobic residues through interactions with different regions of the binding site. nih.gov This flexibility allows caspase-3 to recognize a wide array of protein substrates. nih.gov Understanding these P-site interactions is critical for designing highly selective inhibitors that can target specific caspases. biorxiv.org

Substrate Specificity Profiling for Caspases and Other Proteases

This compound as a Component of Enzyme Inhibitors

Beyond its role in substrates, the Asp(OMe) moiety is a crucial building block for potent enzyme inhibitors, particularly irreversible inhibitors that form a covalent bond with the enzyme's active site.

Peptidyl fluoromethyl ketones (PFMKs) are a class of highly effective, irreversible inhibitors of cysteine proteases like caspases. researchgate.netnih.govencyclopedia.pub These inhibitors consist of a peptide sequence that directs them to the target enzyme, and a fluoromethyl ketone (fmk) "warhead" that reacts with the cysteine residue in the enzyme's catalytic site. nih.govnih.gov

The peptide portion mimics the enzyme's preferred substrate. For example, Acetyl-Asp-Val-Ala-Asp-fluoromethylketone (Ac-DVAD-fmk) is a well-known caspase-3 inhibitor. nih.gov In this structure, the aspartic acid at the P1 position is modified with the fluoromethyl ketone group. The methyl ester form, Asp(OMe), is often used in the synthesis of these inhibitors to protect the side-chain carboxyl group. rsc.org This modification can also enhance cell permeability and stability. The PFMK inhibitor works by forming a stable thiohemiketal adduct with the active site cysteine, thus irreversibly inactivating the enzyme. nih.gov The specificity of the inhibitor is conferred by the peptide sequence (e.g., DVAD), ensuring that it primarily targets the intended caspase. nih.govresearchgate.net

| Inhibitor | Full Name | Target Enzyme(s) | Inhibitor Class | Mechanism |

|---|---|---|---|---|

| Ac-DVAD-fmk | Acetyl-Asp-Val-Ala-Asp-fluoromethylketone | Caspase-3 | Peptidyl Fluoromethyl Ketone (PFMK) | Irreversible, covalent modification of active site cysteine |

| Z-VAD-fmk | Carbobenzoxy-Val-Ala-Asp-fluoromethylketone | Pan-caspase | Peptidyl Fluoromethyl Ketone (PFMK) | Irreversible, covalent modification of active site cysteine |

| Ac-DEVD-CHO | Acetyl-Asp-Glu-Val-Asp-aldehyde | Caspase-3 | Peptidyl Aldehyde | Reversible, forms a thiohemiketal adduct |

Design and Evaluation of Pan-Caspase Inhibitors Featuring Ac-Asp(OMe)

Caspases, a family of cysteine-dependent aspartate-directed proteases, are central to cellular processes like apoptosis and inflammation. biocompare.comacs.org They are characterized by a catalytic mechanism that involves a Cys/His dyad in the active site and a strict requirement for cleaving target proteins after an aspartic acid residue. nih.gov This high specificity for aspartate is a cornerstone in the design of caspase inhibitors. Pan-caspase inhibitors, which act on multiple members of the caspase family, are pursued for their therapeutic potential in diseases where broad caspase activity is implicated, such as Huntington's Disease. biocompare.comnih.govresearchgate.net

The design of these inhibitors often relies on creating molecules that mimic the natural substrate. The core principle involves an aspartic acid analog that can bind to the S1 pocket of the enzyme, a highly conserved basic pocket that recognizes the substrate's aspartate side chain. nih.gov The Ac-Asp(OMe) moiety provides this essential aspartic acid residue. The N-terminal acetyl group (Ac) and the C-terminal methyl ester (OMe) serve to cap the peptide, which can influence its stability and membrane permeability.

Inhibitors are frequently designed as peptide mimetics where the aspartate is followed by a warhead group, such as a fluoromethyl ketone (FMK) or an aldehyde (CHO), which forms a covalent bond with the catalytic cysteine in the active site. acs.org For example, the well-known pan-caspase inhibitor Z-VAD-FMK and its derivative Z-VAD(OMe)-FMK incorporate the crucial aspartic acid residue. biocompare.com The interactions are highly conserved across many caspases; the P1 aspartic acid is firmly anchored in the S1 subsite through hydrogen bonds and ionic interactions. acs.org This conserved recognition mechanism allows a single inhibitor structure to exhibit broad potency against multiple caspases. acs.org The evaluation of such inhibitors involves measuring their ability to block the proteolytic activity of different caspases and to prevent downstream cellular events, such as apoptosis or the cleavage of specific cellular targets. nih.gov

Table 1: Key Features in the Design of Aspartate-Based Caspase Inhibitors :--

| Structural Component | Function in Inhibition | Example Moiety |

|---|---|---|

| Recognition Group | Binds to the conserved S1 pocket of the caspase active site. nih.gov | Aspartic Acid (Asp) |

| Peptide Backbone | Positions the recognition group and warhead correctly within the active site. acs.org | Val-Ala-Asp |

| Warhead | Forms a covalent bond with the catalytic cysteine residue, leading to irreversible inhibition. acs.org | Fluoromethyl Ketone (FMK), Aldehyde (CHO) |

| N-Terminal Cap | Increases stability and can modify cell permeability. | Acetyl (Ac), Carbobenzyloxy (Z) |

| C-Terminal Modification | Protects against carboxypeptidases and can modify properties. | Methyl Ester (OMe) |

Mimicry of Natural Enzyme Active Sites with this compound Analogs

The creation of artificial enzymes with catalytic efficiencies rivaling natural enzymes is a significant challenge in chemistry. nih.gov One successful strategy involves using rigid molecular scaffolds to pre-organize catalytic residues into a precise three-dimensional arrangement that mimics the active site of a natural enzyme. acs.orgnih.gov The polyproline helix, specifically the polyproline II (PPII) conformation, has emerged as a promising scaffold due to its well-defined and stable helical structure. acs.org

In this approach, specific proline residues within the polyproline chain are replaced with other amino acids bearing catalytic functional groups. nih.gov this compound has been utilized as a component in such designs, where the aspartate residue is intended to function as the acidic component of a catalytic triad (B1167595), similar to that found in serine proteases like chymotrypsin. acs.orgnih.gov For instance, a 13-residue peptide, Ac-Cys(Pro)₂His(Pro)₂Asp-OMe, was designed to incorporate a Cys-His-Asp triad into a polyproline framework. acs.org The polyproline sequence serves to enforce a PPII-like helical structure, thereby controlling the spatial positioning of the Cysteine, Histidine, and Aspartate side chains to facilitate catalysis. acs.org The N-terminal acetylation and C-terminal methylation (as in this compound) prevent unwanted electrostatic interactions from the termini that could disrupt the catalytic activity. nih.gov

Natural hydrolytic enzymes often employ a catalytic triad of amino acids at their active site. nih.gov In the classic serine protease triad, a histidine residue acts as a general base to activate a serine nucleophile, while an aspartate residue orients the histidine and stabilizes the resulting positive charge. nih.govunits.it Efforts to engineer artificial enzymes have focused on recreating these catalytic dyads (e.g., Cys-His) and triads (e.g., Cys-His-Asp) on synthetic scaffolds. acs.orgnih.gov

Using the polyproline scaffold, researchers have incorporated such catalytic groups to create minimalistic catalysts for ester hydrolysis. nih.govacs.org The catalytic efficiency of these designed peptides is typically evaluated using the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA). nih.gov Studies showed that introducing a His-containing catalytic dyad into the PPII structure successfully enhanced catalytic efficiency compared to a single His residue or the polyproline scaffold alone. acs.orgnih.gov

However, the successful engineering of a functional triad proved more challenging. In the model peptide Ac-Cys(Pro)₂His(Pro)₂Asp-OMe, computational studies revealed that while the distance between the Cys and His residues was favorable for interaction (2.90 Å), the distance between His and Asp was too large (up to 6.7 Å). acs.orgnih.gov This extended distance, compared to the ~3 Å distances within natural chymotrypsin, hinders the necessary proton transfer, preventing the aspartate from effectively orienting the histidine residue to complete the catalytic triad. acs.orgnih.gov This finding highlights the critical importance of precise spatial arrangement for effective catalysis and shows that simply incorporating the necessary residues is insufficient without the correct structural framework. acs.orgnih.gov

Table 2: Kinetic Parameters for p-NPA Hydrolysis by Designed Polyproline-Based Peptides :--

| Peptide Catalyst | k_cat (10⁻³ s⁻¹) | K_M (mM) | k_cat/K_M (M⁻¹ s⁻¹) |

|---|---|---|---|

| H3H6 | 2.44 ± 0.73 | 4.38 ± 1.50 | 0.56 ± 0.25 |

| S3H6 | 0.86 ± 0.33 | 1.52 ± 0.82 | 0.56 ± 0.37 |

| S3H6D9 | 0.97 ± 0.24 | 2.12 ± 0.69 | 0.46 ± 0.19 |

| C3H6D9 | 1.05 ± 0.27 | 2.44 ± 0.78 | 0.43 ± 0.18 |

| Hyp-H3H6 | 1.76 ± 0.16 | 1.42 ± 0.19 | 1.23 ± 0.20 |

Data derived from a study on polyproline-based catalysts. nih.gov H3H6 and S3H6 represent catalytic dyads, while S3H6D9 and C3H6D9 represent attempts at catalytic triads.

Broader Enzymatic Context and Substrate Suitability

Enzymatic peptide synthesis is a valuable alternative to chemical synthesis, offering high specificity and milder reaction conditions. mdpi.com One major strategy is the kinetically controlled synthesis catalyzed by proteases, such as serine and cysteine proteases. mdpi.com This method involves the transfer of an acyl group from an activated donor substrate to the amino group of a nucleophile (an amino acid or peptide). mdpi.com

In this context, this compound analogs are well-suited for evaluation as acyl donors. The C-terminal methyl ester acts as an activating group, making the carbonyl carbon susceptible to nucleophilic attack by the enzyme's active site (e.g., the serine or cysteine). This leads to the formation of a covalent acyl-enzyme intermediate, releasing methanol (B129727). The N-terminal acetyl group serves as a protecting group, preventing the N-terminus of the donor from acting as a nucleophile itself and polymerizing.

The evaluation of this compound analogs as acyl donors would involve incubating the analog with a target nucleophile (e.g., another amino acid ester) in the presence of a suitable protease. The key metrics for evaluation would be the reaction yield and the specificity of the enzyme. The enzyme must recognize the this compound analog as a substrate to form the acyl-enzyme intermediate and must also accept the incoming amino acid nucleophile to complete the transfer, forming the new dipeptide. The substrate specificity of enzymes like α-amino acid ester acyltransferase can be broad, allowing for the synthesis of various dipeptides from different acyl donors and nucleophiles. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Elucidation of Peptide Secondary Structure

Circular Dichroism (CD) Spectroscopy for Ac-Asp-OMe-Containing Peptides

CD spectroscopy is a powerful tool for analyzing the secondary structure of peptides by measuring the differential absorption of left and right circularly polarized light. The far-UV CD spectrum (typically 180-250 nm) is particularly sensitive to the conformation of the peptide backbone, allowing for the identification and quantification of secondary structure elements such as alpha-helices, beta-sheets, turns, and random coils.

While specific data on this compound-containing peptides is not extensively detailed in the search results, the principles and applications of CD spectroscopy to peptides containing aspartate or its derivatives can be inferred from studies on related peptide systems. For instance, CD has been used to study the conformation of peptides containing alpha,alpha-dialkylated amino acids, including those with protected C-termini like methyl esters, to understand how these modifications influence secondary structure. Studies on peptides incorporating modified amino acids, such as beta-phenylalanine or alpha,beta-didehydrophenylalanine, also demonstrate the utility of CD in characterizing induced turns or helical structures.

Characteristic CD spectra are associated with different secondary structures: alpha-helices typically show negative bands at 208 nm and 222 nm and a positive band around 190 nm, while beta-sheets often exhibit a positive band around 195 nm and a negative band near 217 nm. Random coils generally display less defined spectra. By analyzing the shape and intensity of the CD spectrum of an this compound-containing peptide, researchers can estimate the proportion of these secondary structure elements present.

CD spectroscopy is also valuable for monitoring conformational changes in peptides in response to environmental factors such as solvent, temperature, and pH. This allows for the assessment of peptide stability and folding behavior. For peptides studied in membrane-mimicking environments, CD can help determine the conformation adopted upon membrane binding.

In the context of this compound, CD spectroscopy could be employed to investigate how the presence of the N-terminal acetyl group and the C-terminal methyl ester, along with the aspartate residue, influences the adoption of specific secondary structures within a peptide sequence. Comparing the CD spectra of peptides with and without the this compound modification, or in different environmental conditions, would provide valuable data on its conformational impact.

Mass Spectrometric Analysis for Structural and Isotopic Integrity

Mass spectrometry (MS) is a versatile technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. Various MS techniques can be applied to characterize this compound and peptides containing it, including assessing structural integrity and isotopic composition.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) for δ13C Values

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a specialized technique used to measure the stable carbon isotope ratio (δ13C) of individual compounds within a mixture. This method involves separating components by gas chromatography, combusting them to CO2, and then analyzing the isotopic composition of the CO2 using an isotope ratio mass spectrometer.

GC/C/IRMS is widely applied in various fields, including biochemistry and biogeochemistry, to study metabolic pathways, origin of compounds, and food authenticity by analyzing the isotopic signatures of amino acids and other organic molecules. While the direct application to this compound is not explicitly detailed, GC/C/IRMS can be used to determine the δ13C value of aspartic acid or related amino acid derivatives within a sample. This can be particularly useful for tracing the source of the aspartate residue or for studying isotopic fractionation during synthesis or biological processes involving this compound or peptides containing it.

The technique requires the compound of interest to be in a volatile form suitable for GC separation. Derivatization steps may be necessary to make amino acids or peptides amenable to GC. The resulting δ13C values are typically reported relative to a standard, such as Vienna Pee Dee Belemnite (VPDB).

Nuclear Magnetic Resonance (NMR) for Specific Chemical Changes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. Both 1D and 2D NMR experiments are invaluable for characterizing peptides and detecting specific chemical changes, such as isomerization and bond cleavage.

2D NMR Protocols for Detecting Aspartate Isomerization and Peptide Bond Cleavage

Aspartate residues in peptides and proteins are particularly susceptible to degradation pathways, including isomerization (e.g., formation of isoaspartate or racemization to D-aspartate) and peptide bond cleavage. These modifications can significantly impact peptide structure, function, and stability. 2D NMR spectroscopy is a powerful tool for identifying and characterizing these specific chemical changes.

2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide through-bond and through-space correlations between atomic nuclei, allowing for the assignment of resonances and the elucidation of molecular structure.

For detecting aspartate isomerization, particularly the formation of isoaspartate, 2D NMR can reveal characteristic changes in the chemical shifts and coupling patterns of the aspartyl residues. The formation of a succinimide (B58015) intermediate, a common step in isoaspartate formation, also leads to distinct NMR signals. By comparing the 2D NMR spectra of a peptide containing L-Asp-OMe with spectra acquired after incubation under conditions that promote isomerization, researchers can identify new sets of resonances corresponding to the isoaspartyl form. Changes in the connectivity observed in experiments like HMBC can confirm the altered peptide backbone linkage in isoaspartate.

Peptide bond cleavage, another potential degradation pathway involving aspartate residues, can also be monitored by 2D NMR. Cleavage of a peptide bond results in the formation of new N- and C-termini, leading to changes in the chemical environment of the amino acids flanking the cleavage site. These changes are reflected in the 2D NMR spectra, particularly in the amide region of HSQC or TOCSY experiments, where new peaks corresponding to the terminal residues of the cleavage products may appear, and signals from the original peptide bond disappear.

Specific 2D NMR protocols can be tailored to enhance sensitivity and resolution for detecting these low-abundance degradation products in complex mixtures. The ability of NMR to provide site-specific information makes it an indispensable tool for mechanistic studies of aspartate degradation and for assessing the stability of this compound-containing peptides.

Compound Table

| Compound Name | PubChem CID |

| This compound | (To be added after search) |

| Aspartic acid | 6047 |

| L-Aspartic acid | 6047 |

| D-Aspartic acid | 441 |

| isoaspartate | (To be added after search) |

| Succinimide (cyclic imide form) | 1143 |

Chromatographic Techniques for Chiral Analysis

Chromatographic techniques are indispensable tools for the separation and analysis of chiral compounds, including amino acids and peptides. The ability to distinguish between enantiomers is crucial as they often exhibit different biological activities. Liquid chromatography (LC), gas chromatography (GC), and capillary electrophoresis (CE) are commonly employed for chiral amino acid analysis. acs.org These methods primarily rely on the selectivity provided by chiral stationary phases (CSPs) or chiral selectors. acs.org

Enantioseparation of Amino Acids and Peptides Incorporating Aspartic Acid Derivatives

The enantioseparation of amino acids and peptides, particularly those containing aspartic acid derivatives like this compound, presents specific analytical challenges. While L-amino acids are predominant in nature, D-amino acids are found in various organisms and can have significant physiological roles. sigmaaldrich.comaimspress.com Therefore, accurate methods for resolving and quantifying amino acid enantiomers are essential. sigmaaldrich.comaimspress.com

High-performance liquid chromatography (HPLC) is a frequently used technique for achieving chiral resolution of amino acid enantiomers. nih.gov Conventional reversed-phase HPLC columns typically cannot separate underivatized amino acid enantiomers because their retention times are identical. nih.gov This necessitates the use of chiral columns packed with a CSP or the application of enantioselective derivatization to form diastereomers that can then be separated on achiral columns. sigmaaldrich.comnih.gov

Derivatization with a chiral reagent prior to separation can improve solubility or create diastereomers resolvable by achiral HPLC. sigmaaldrich.com However, derivatization adds steps and potential for impurities. sigmaaldrich.com Direct analysis on macrocyclic glycopeptide-based CSPs is often preferred for underivatized amino acids due to their compatibility with both organic and aqueous mobile phases. sigmaaldrich.com Teicoplanin-based CSPs, for example, have been investigated for the chiral discrimination of amino acids and their derivatives, including N-acetylated compounds. nih.gov The interaction between the analyte's carboxylic moiety and the CSP's aglycone basket, as well as potential hydrogen bonding between the amidic hydrogen of acetylated compounds and the stationary phase, are proposed mechanisms for chiral recognition. nih.gov

Gas chromatography (GC) is another well-established technique for the enantioseparation of amino acid enantiomers, although it typically requires derivatization to make the compounds volatile. cat-online.comuni-muenchen.de Amino acids are commonly analyzed as N-trifluoroacetyl amino acid methyl esters. uni-muenchen.denih.gov Chiral stationary phases for GC include those based on amino acid derivatives, metal coordination compounds, and cyclodextrin (B1172386) derivatives. nih.gov Cyclodextrin-based CSPs, particularly functionalized gamma-cyclodextrins, are versatile and can separate a broad range of chiral compounds, including most canonical amino acids derivatized as N-trifluoroacetyl amino acid methyl esters. uni-muenchen.de

Studies have shown that the enantioselectivity in GC can be influenced by the stationary phase, temperature, and carrier gas pressure. For instance, the separation of N-trifluoroacetyl-O-methyl esters of amino acids on Chirasil-D-Val and Chirasil-L-Val columns demonstrated varying separation efficiencies for different amino acids. oup.com

While direct information specifically detailing the chiral separation of this compound (N-Acetyl-L-aspartic acid methyl ester) was not extensively found in the search results, the principles and techniques applied to the chiral separation of other N-acetylated amino acids and aspartic acid derivatives are relevant. For example, the behavior of N-acetyl derivatives on teicoplanin-based CSPs in HPLC has been studied, highlighting the role of the acetyl group in chiral recognition. nih.gov Similarly, the GC separation of N-trifluoroacetyl amino acid methyl esters provides a framework for analyzing derivatized amino acid esters. uni-muenchen.denih.govoup.com

The enantioseparation of peptides incorporating aspartic acid derivatives can be more complex. Methods involving chiral derivatization of peptides followed by LC-MS/MS have been developed to determine the presence and location of D-aspartic acid residues within peptides. nih.gov These methods rely on separating diastereomeric peptide pairs formed after derivatization. nih.gov

The choice of chromatographic technique and stationary phase for the chiral analysis of compounds like this compound depends on factors such as whether the analysis is direct or indirect (requiring derivatization), the desired sensitivity, and the matrix complexity. Both HPLC with appropriate chiral stationary phases and GC after suitable derivatization are viable options for achieving enantioseparation of aspartic acid derivatives and related peptides.

| Technique | Derivatization Required? | Common CSPs/Selectors | Notes |

| HPLC | Often for underivatized; can use chiral derivatization for achiral columns | Macrocyclic glycopeptides (e.g., Teicoplanin), Zwitterionic ion-exchangers, Polysaccharides | Direct and indirect methods possible. sigmaaldrich.comnih.govchiraltech.comnih.gov |

| GC | Typically required for volatility | Cyclodextrins, Amino acid derivatives | Often used for N-trifluoroacetyl methyl esters. uni-muenchen.denih.govoup.com |

| Capillary Electrophoresis (CE) | Can use chiral selectors in buffer | Cyclodextrins, Macrocyclic antibiotics, Crown ethers, Metal complexes | Offers simple sample pretreatment and high resolution. acs.org |

Molecular Design, Structure Activity Relationships, and Biological Implications

Rational Design Strategies for Ac-Asp-OMe-Based Molecules

Rational design in chemistry involves using an understanding of molecular structure and properties to create molecules with desired characteristics. For this compound and related peptide derivatives, this approach is crucial for tailoring their behavior, such as solubility, conformation, and interaction with biological targets like enzymes.

N-methylation, the addition of a methyl group to the nitrogen atom in the peptide backbone, significantly impacts the properties of amino acid derivatives like Ac-X-OMe, where X represents various amino acids including Asp. Studies using quantum chemical calculations, such as Density Functional Theory (DFT), have investigated these effects. nih.govresearchgate.netrsc.org

N-methylation of Ac-X-OMe derivatives, including those with Asp, leads to an increase in both polarizability and dipole moment. nih.govresearchgate.netrsc.orgresearchgate.net This suggests that the N-methylated molecules become more responsive to electric fields and exhibit a greater separation of charge, which can influence their interactions with solvents and other molecules. The increase in polarizability is particularly evident in aqueous environments compared to the gas phase. rsc.org

Natural Bond Orbital (NBO) analysis is a method used to understand the distribution of electron density and charge transfer within a molecule. rsc.orgscielo.org.za Upon N-methylation of Ac-X-OMe compounds, the natural atomic charges on the nitrogen, carbon, and oxygen atoms involved in the amide functional group become more positive or less negative. nih.govresearchgate.netrsc.orgresearchgate.netlongdom.orgresearchgate.net

Furthermore, N-methylation affects the frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). N-methylated amino acids generally exhibit a higher HOMO energy (less negative) compared to their non-methylated counterparts. nih.govresearchgate.netrsc.orgresearchgate.netlongdom.orgresearchgate.net The energy gap between the HOMO and LUMO (EHOMO-LUMO) decreases upon N-methylation. nih.govresearchgate.netrsc.orgresearchgate.netlongdom.org These changes in FMOs can influence the chemical reactivity of the molecules, potentially making them more prone to electron exchange in aqueous solutions. longdom.orgresearchgate.net

These electronic and conformational changes contribute to altered physicochemical properties, including increased lipophilicity and aqueous solubility, as well as a lowering of the cis/trans amide energy barrier. nih.govresearchgate.netrsc.orgresearchgate.netlongdom.org

Here is a table summarizing some calculated properties for this compound and its N-methylated analogue based on DFT studies:

| Property | This compound (Native) | N-Methylated this compound |

| ClogP | 0.47 rsc.org | 0.96 rsc.org |

| ΔGsolv (kcal/mol) | More positive | More negative nih.govresearchgate.netrsc.org |

| Polarizability (α, ų) | Lower | Higher nih.govresearchgate.netrsc.orgresearchgate.netrsc.org |

| Dipole Moment (µ, Debye) | Lower | Higher nih.govresearchgate.netrsc.orgresearchgate.netrsc.org |

| EHOMO (eV) | More negative | Less negative nih.govresearchgate.netrsc.orgresearchgate.netlongdom.org |

| EHOMO-LUMO (eV) | Higher | Lower nih.govresearchgate.netrsc.orgresearchgate.netlongdom.org |

| Amide cis/trans EA | Higher | Lower nih.govresearchgate.netrsc.orgresearchgate.netlongdom.org |

Structure-guided design utilizes the three-dimensional structure of enzymes to design molecules that can act as specific substrates or inhibitors. ethz.chnih.gov The active site of enzymes, including the nature and arrangement of amino acid residues, dictates how a molecule will bind and interact. By understanding these interactions, researchers can design molecules with complementary shapes and chemical properties to enhance binding affinity and specificity.

For enzymes like caspases, which cleave after aspartate residues, peptide-based inhibitors containing aspartic acid derivatives like this compound are relevant. nih.gov The conserved positively charged S1 subsites in caspase active sites are known to bind the negatively charged aspartate at the P1 position of substrates or inhibitors. nih.gov Rational design strategies involve tailoring the peptide sequence and modifications (like acetylation or esterification) to optimize interactions with other subsites (P2, P3, P4) and improve potency and selectivity. nih.govresearchgate.net For instance, studies on caspase-3 inhibitors have explored the impact of different amino acids at various positions (P1-P4) on inhibitory activity and selectivity, guided by computational docking and structural analysis. nih.govresearchgate.net

Influence of N-Methylation on Electronic and Conformational Properties of Ac-X-OMe Derivatives

Self-Assembly Phenomena of this compound-Containing Peptides

Peptides, particularly ultrashort ones, can undergo self-assembly to form ordered supramolecular structures. This process is driven by various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, π-π stacking, and electrostatic forces. frontiersin.orgnih.govnih.gov The specific amino acid sequence and any modifications play a critical role in determining the type of self-assembled structure formed. nih.govnih.gov

Intermolecular hydrogen bonding is a key driving force in the self-assembly of peptides, especially in the formation of structures like beta-sheets, which are common in self-assembled peptide hydrogels. frontiersin.orgnih.govnih.gov In ultrashort peptides containing residues like aspartic acid (which has a carboxylic acid side chain capable of hydrogen bonding), these interactions contribute significantly to the stability and architecture of the self-assembled aggregates. frontiersin.orgnih.gov The amide bonds within the peptide backbone also participate in intermolecular hydrogen bonding, linking neighboring peptide molecules. nih.gov The balance between hydrophilic (like the aspartic acid residue) and hydrophobic (like the acetyl and methyl ester groups in this compound) functionalities is essential for the self-assembly process and the resulting structures. nih.gov

While direct studies specifically detailing the self-assembly and intermolecular hydrogen bonding of this compound as a standalone molecule in forming extended architectures were not prominently found, research on ultrashort peptides containing modified amino acids, including aspartic acid derivatives, highlights the fundamental role of intermolecular hydrogen bonding in driving their self-assembly into ordered structures like nanofibers and hydrogels. frontiersin.orgnih.govnih.govscholaris.ca

Cellular and Transport Studies of N-Acetyl Aspartic Acid Methyl Ester

Intracellular Uptake and Levels of Monomethyl Ester of N-Acetylaspartate

Studies investigating the cellular and transport properties of N-acetyl aspartic acid methyl ester (also referred to as N-acetylaspartate monomethyl ester or this compound) have demonstrated its effectiveness in increasing intracellular levels of N-acetylaspartate (NAA), particularly in cellular models such as cultured brain slices. Research indicates that the methyl ester derivative of NAA exhibits enhanced cellular access compared to non-esterified NAA. nih.gov This improved uptake is a key characteristic that distinguishes the methyl ester form and underlies its utility in experimental settings aimed at elevating intracellular NAA concentrations.

Detailed research findings highlight a significant difference in the ability of the monomethyl ester versus the free acid form of N-acetylaspartate to permeate cell membranes and increase intracellular levels. For instance, experiments involving cultured rat hippocampal slices showed that incubation with N-acetylaspartate monomethyl ester led to a substantial increase in intracellular NAA concentration. gu.segu.se In contrast, incubation with a comparable concentration of non-esterified NAA did not result in a significant elevation of intracellular levels. nih.gov

A specific study demonstrated that incubating cultured hippocampal slices with 30 mM N-acetylaspartate monomethyl ester resulted in an approximately six-fold increase in intracellular NAA concentrations. nih.gov This finding underscores the enhanced cellular uptake facilitated by the methyl ester modification. The mechanism is thought to involve the increased lipophilicity conferred by the methyl ester group, allowing the molecule to cross cell membranes more readily than the more polar free acid. Once inside the cell, the ester is likely hydrolyzed by intracellular esterases, releasing free N-acetylaspartate.

The effective increase in intracellular NAA levels mediated by the monomethyl ester has been utilized in research to study the potential physiological roles and metabolic fate of NAA within cells. gu.segu.se The observation that high intracellular levels of NAA achieved via the methyl ester did not lead to significant cell death in cultured hippocampal slices suggests that elevated intracellular NAA itself may not be acutely toxic under these experimental conditions. nih.govresearchgate.net

The following table summarizes representative data illustrating the difference in intracellular NAA levels achieved with N-acetylaspartate monomethyl ester compared to N-acetylaspartate in cultured hippocampal slices:

| Compound | Incubation Concentration (mM) | Intracellular NAA Level Increase (Fold) |

| N-Acetylaspartate (NAA) | 30 | Not significant |

| N-Acetylaspartate Monomethyl Ester (this compound) | 30 | Approximately 6-fold |

Note: This table presents data derived from research findings on cultured hippocampal slices to illustrate the comparative intracellular uptake efficiency.

These findings collectively demonstrate that the monomethyl ester of N-acetylaspartate serves as an effective tool for increasing intracellular NAA levels in cellular models, providing a method to bypass the limitations in the cellular uptake of the free acid form.

Emerging Research Directions and Future Perspectives

New Synthetic Routes and Derivatization Strategies

The synthesis of amino acid methyl esters, including the aspartic acid methyl ester precursor to Ac-asp-ome, is a fundamental transformation in organic chemistry, widely used in peptide synthesis and medicinal chemistry scbt.com. Various methods exist for converting amino acids to their methyl esters, often involving protic acids like hydrochloric acid or sulfuric acid, or reagents such as thionyl chloride and trimethylchlorosilane (TMSCl) in methanol (B129727) scbt.com. The reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature has been shown to yield amino acid methyl ester hydrochlorides in good to excellent yields, offering a convenient synthetic route compatible with various amino acids. scbt.com

This compound itself serves as a building block or a model compound in the synthesis of more complex molecules, such as peptides and enzyme inhibitors. Derivatization strategies involving this compound often focus on incorporating this modified amino acid into larger peptide sequences or attaching functional groups for specific applications, such as photoaffinity labeling fishersci.ca. For instance, this compound has been utilized in the synthesis of peptidyl fluoromethyl ketones, which are important enzyme inhibitors nih.govnih.govinvivochem.cn. The synthesis of such derivatives typically involves coupling the modified amino acid (this compound) with other amino acids or peptide fragments using standard peptide coupling reagents. While specific new synthetic routes solely for the production of this compound in isolation are not extensively detailed in recent literature, its utility lies in its incorporation into novel molecular architectures through established and evolving peptide synthesis techniques and derivatization methods.

Advanced Computational Modeling of Interactions

Computational modeling plays a crucial role in understanding the behavior and interactions of small molecules and peptides, including this compound. Theoretical calculations complement experimental studies by providing insights into conformational preferences, electronic properties, and interaction mechanisms.

Studies have specifically investigated the conformational behavior of L-aspartic acid dimethyl ester and its N-acetylated derivative, AcAspOMe, using spectroscopic data and theoretical calculations mpbio.com. Unlike amino acids, which can exist as zwitterions, amino ester derivatives like AcAspOMe are soluble in organic solvents, making them suitable for studies in these media mpbio.com. Computational methods, such as Density Functional Theory (DFT) with dispersion corrections (e.g., ωB97X-D) and polarizable continuum models (e.g., IEF-PCM) to simulate solvent effects, have been employed to determine the conformers of AcAspOMe in both isolated phase and solution mpbio.com. These studies help elucidate the preferred three-dimensional structures and the influence of the environment on the molecule's conformation.

Beyond conformational analysis, computational modeling is applied to study the interactions of this compound-containing peptides with biological targets, such as enzymes. For example, computational modeling using software like Rosetta has been used to study the docking of aspartate esters to enzyme active sites, providing insights into substrate preference in enzymatic reactions. Computational chemistry is also utilized in the broader context of studying the reactivity of amino acid derivatives, such as the interaction of amino acid derivatives with guanine (B1146940) derivatives. These advanced computational approaches are essential for rationalizing experimental observations, predicting molecular behavior, and guiding the design of new derivatives or inhibitors based on this compound.

Novel Enzymatic Applications and Inhibitor Development

This compound, particularly as part of peptidic structures, has significant applications in the study and inhibition of enzymes, notably proteases. Peptidyl derivatives containing the Asp(OMe) residue are frequently incorporated into enzyme inhibitors, especially those targeting caspases.